molecular formula C9H17NO4S B12723984 L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine CAS No. 19216-63-8

L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine

Cat. No.: B12723984
CAS No.: 19216-63-8
M. Wt: 235.30 g/mol
InChI Key: JUPNRDPFCDZOFQ-MQWKRIRWSA-N
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Description

L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a hydroxybutyl group, and a thioether linkage, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine typically involves multiple steps, starting with the protection of functional groups, followed by the introduction of the hydroxybutyl and thioether groups. Common synthetic routes include the use of acetylation reactions to introduce the acetyl group and thiolation reactions to introduce the thioether linkage. Reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to streamline the production process and minimize human error .

Chemical Reactions Analysis

Types of Reactions

L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butanone, while reduction of the thioether linkage can produce thiols .

Mechanism of Action

The mechanism by which L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes .

Properties

CAS No.

19216-63-8

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2-hydroxybutylsulfanyl)propanoic acid

InChI

InChI=1S/C9H17NO4S/c1-3-7(12)4-15-5-8(9(13)14)10-6(2)11/h7-8,12H,3-5H2,1-2H3,(H,10,11)(H,13,14)/t7?,8-/m0/s1

InChI Key

JUPNRDPFCDZOFQ-MQWKRIRWSA-N

Isomeric SMILES

CCC(CSC[C@@H](C(=O)O)NC(=O)C)O

Canonical SMILES

CCC(CSCC(C(=O)O)NC(=O)C)O

Origin of Product

United States

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